Cas no 890099-63-5 (3-Acetoxy-2'-iodobenzophenone)

3-Acetoxy-2'-iodobenzophenone is a specialized organic compound featuring both acetoxy and iodo functional groups on a benzophenone scaffold. Its key advantages include its utility as an intermediate in synthetic organic chemistry, particularly in the preparation of complex molecules through cross-coupling reactions or further functionalization. The presence of the iodine moiety enhances its reactivity in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the acetoxy group offers additional sites for derivatization. This compound is valued for its stability under standard conditions and its compatibility with a range of reaction conditions, making it a versatile building block in pharmaceutical and materials science research.
3-Acetoxy-2'-iodobenzophenone structure
3-Acetoxy-2'-iodobenzophenone structure
Product name:3-Acetoxy-2'-iodobenzophenone
CAS No:890099-63-5
MF:C15H11IO3
Molecular Weight:366.15100
CID:869205
PubChem ID:24722942

3-Acetoxy-2'-iodobenzophenone 化学的及び物理的性質

名前と識別子

    • [3-(2-iodobenzoyl)phenyl] acetate
    • 3-ACETOXY-2'-IODOBENZOPHENONE
    • 3-(2-Iodobenzoyl)phenyl acetate
    • MFCD07698884
    • AKOS016018172
    • DTXSID60641635
    • 890099-63-5
    • 3-Acetoxy-2'-iodobenzophenone
    • MDL: MFCD07698884
    • インチ: InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
    • InChIKey: MYZFCLFOAVAZML-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I

計算された属性

  • 精确分子量: 365.97500
  • 同位素质量: 365.97529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 342
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 1.611
  • Boiling Point: 461.2°C at 760 mmHg
  • フラッシュポイント: 232.7°C
  • Refractive Index: 1.624
  • PSA: 43.37000
  • LogP: 3.44750

3-Acetoxy-2'-iodobenzophenone Security Information

3-Acetoxy-2'-iodobenzophenone 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関書
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品の衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

3-Acetoxy-2'-iodobenzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A087960-500mg
3-Acetoxy-2'-iodobenzophenone
890099-63-5
500mg
$ 480.00 2022-06-08
A2B Chem LLC
AB91760-5g
3-Acetoxy-2'-iodobenzophenone
890099-63-5 >90%
5g
$1288.00 2024-04-19
Fluorochem
201782-2g
3-Acetoxy-2'-iodobenzophenone
890099-63-5 >90%
2g
£624.00 2022-03-01
Fluorochem
201782-5g
3-Acetoxy-2'-iodobenzophenone
890099-63-5 >90%
5g
£1120.00 2022-03-01
Fluorochem
201782-1g
3-Acetoxy-2'-iodobenzophenone
890099-63-5 >90%
1g
£340.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1781197-1g
3-Acetoxy-2'-iodobenzophenone
890099-63-5 98%
1g
¥23716.00 2024-04-26
TRC
A087960-250mg
3-Acetoxy-2'-iodobenzophenone
890099-63-5
250mg
$ 290.00 2022-06-08
A2B Chem LLC
AB91760-1g
3-Acetoxy-2'-iodobenzophenone
890099-63-5 >90%
1g
$423.00 2024-04-19
A2B Chem LLC
AB91760-2g
3-Acetoxy-2'-iodobenzophenone
890099-63-5 >90%
2g
$737.00 2024-04-19

3-Acetoxy-2'-iodobenzophenone 関連文献

3-Acetoxy-2'-iodobenzophenoneに関する追加情報

Comprehensive Analysis of 3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5): Properties, Applications, and Industry Insights

3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This iodinated benzophenone derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of photoactive compounds and pharmaceutical precursors. Its molecular structure combines an acetoxy group at the 3-position and an iodo substituent at the 2'-position of the benzophenone scaffold, creating distinct reactivity patterns that researchers exploit for targeted molecular transformations.

The compound's CAS registry number 890099-63-5 serves as a unique identifier in chemical databases, ensuring precise tracking across global research literature. Recent studies highlight its growing importance in medicinal chemistry, where researchers utilize its iodo functionality for palladium-catalyzed cross-coupling reactions—a technique frequently searched by chemists exploring C-C bond formation strategies. The acetoxy group meanwhile provides a protected alcohol functionality that can be selectively deprotected under mild conditions, making this compound valuable for multi-step synthetic routes.

From a spectroscopic characterization perspective, 3-Acetoxy-2'-iodobenzophenone exhibits distinctive peaks in NMR spectra (particularly 1H and 13C) that help researchers confirm its structure and purity—a common concern among synthetic chemists. The iodine atom creates characteristic splitting patterns, while the aromatic protons display predictable coupling constants. These spectral features are frequently discussed in online chemistry forums, reflecting users' interest in structural elucidation techniques.

In material science applications, this compound has shown promise as a photoinitiator component in polymer chemistry. Its ability to absorb specific wavelengths of UV light makes it potentially useful in advanced coating formulations—a topic trending in sustainable materials research. The benzophenone core facilitates hydrogen abstraction reactions, while the iodine substituent may influence the compound's solubility parameters and crystalline properties, important considerations for formulation scientists.

The synthesis of 3-Acetoxy-2'-iodobenzophenone typically involves iodination reactions of appropriate benzophenone precursors, followed by selective esterification—processes that align with current industry demands for atom-efficient methodologies. Researchers often search for optimized synthetic protocols for such intermediates, particularly those minimizing heavy metal residues or improving yield percentages. The compound's stability under various conditions (pH, temperature, light exposure) remains an active area of investigation, addressing common queries about chemical storage best practices.

Quality control parameters for CAS 890099-63-5 emphasize HPLC purity assessments and residual solvent analysis—topics frequently appearing in analytical chemistry discussions. The pharmaceutical industry's increasing focus on genotoxic impurity control has led to refined specifications for iodinated compounds like this one, reflecting broader regulatory trends in API manufacturing. These developments respond to growing online searches about ICH guideline compliance in intermediate synthesis.

Emerging applications in catalysis research suggest potential roles for 3-Acetoxy-2'-iodobenzophenone in developing ligand systems for transition metal complexes. The compound's ability to coordinate metals through its carbonyl oxygen and potentially through iodine lone pairs creates interesting possibilities for asymmetric synthesis—a hot topic in organic methodology papers. Such applications align with current research trends toward sustainable catalysis and chiral auxiliary design.

From a commercial availability standpoint, suppliers typically offer 3-Acetoxy-2'-iodobenzophenone in research quantities with detailed certificates of analysis—a documentation aspect highly valued by procurement specialists. The compound's pricing reflects the challenges associated with aromatic iodination processes and specialty chemical production, subjects often queried in chemical economics forums. Proper handling requires standard laboratory safety protocols, though its stability profile makes it manageable for most synthetic laboratories equipped with basic chemical containment systems.

Future research directions may explore this compound's potential in bioconjugation chemistry or as a building block for functional materials with tailored optical properties. The intersection of computational chemistry and experimental studies could further elucidate its electronic structure and reactivity patterns—addressing frequent researcher inquiries about structure-activity relationships in benzophenone derivatives. Such investigations would contribute valuable data to the expanding field of molecular design and chemical informatics.

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